1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine is a fluorinated organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 2-fluorobenzyl group and a methanesulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorobenzyl chloride and piperazine.
Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with piperazine to form 1-(2-fluorobenzyl)piperazine.
Sulfonylation: The resulting 1-(2-fluorobenzyl)piperazine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and selectivity. The methanesulfonyl group may also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-benzyl)-piperazine: Lacks the methanesulfonyl group, which may result in different chemical and biological properties.
1-(2-Chloro-benzyl)-4-methanesulfonyl-piperazine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-(2-Fluoro-phenyl)-4-methanesulfonyl-piperazine: Has a phenyl group instead of a benzyl group, leading to variations in its chemical behavior.
Uniqueness
1-(2-fluorobenzyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both the fluorine and methanesulfonyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for various applications in research and industry.
Properties
Molecular Formula |
C12H17FN2O2S |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H17FN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |
InChI Key |
NNGQHXOMCWVKDF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.